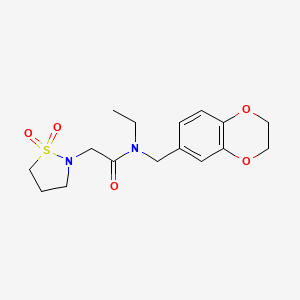![molecular formula C12H23N3O3S B6812370 N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-carboxamide](/img/structure/B6812370.png)
N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-carboxamide is a synthetic organic compound with a molecular formula of C11H23N3O4S2. This compound is characterized by the presence of a piperidine ring, a cyclopropylsulfamoyl group, and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-methylpiperidine with 2-(cyclopropylsulfamoyl)ethyl chloride under basic conditions to form the desired product .
Industrial Production Methods
In an industrial setting, the production of N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-carboxamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-sulfonamide
- N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-carbamate
- N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-thioamide
Uniqueness
N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, as it can interact with different molecular targets and participate in diverse chemical reactions .
Properties
IUPAC Name |
N-[2-(cyclopropylsulfamoyl)ethyl]-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S/c1-10-4-7-15(8-5-10)12(16)13-6-9-19(17,18)14-11-2-3-11/h10-11,14H,2-9H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVWRCNBDQESAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NCCS(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B6812290.png)
![N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6812293.png)
![1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B6812295.png)

![2-cyclopentyloxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide](/img/structure/B6812322.png)

![N-[2-(2-methyl-2,3-dihydroindol-1-yl)ethyl]-4-pyrazin-2-ylpiperazine-1-carboxamide](/img/structure/B6812332.png)
![N-[cyclopropyl(thiophen-2-yl)methyl]-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide](/img/structure/B6812341.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]urea](/img/structure/B6812347.png)
![(2-cyclopropyl-1,3-thiazol-4-yl)-[2-(1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6812353.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-4-(pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6812374.png)
![1-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-(3,4-dihydro-2H-chromen-3-yl)urea](/img/structure/B6812386.png)
![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B6812393.png)
![[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanone](/img/structure/B6812401.png)
